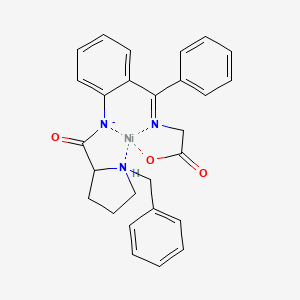

Ni-(S)-BPB-GLy

説明

The Ni-(S)-BPB-GLy complex is a chiral auxiliary used in the enantiomeric synthesis of ω-unsaturated amino acids and β-substituted ω-unsaturated amino acids, providing excellent yields and high diastereoselectivities . The complex is synthesized from (S)-N-Benzylproline (BP) and 2-aminobenzophenone, with the subsequent formation of Ni(II) complexes of Schiff's bases derived from BPB and amino acids . This complex plays a crucial role in the synthesis of enantiomerically pure amino acids through an alkylation–hydrolysis two-step strategy .

Synthesis Analysis

The synthesis of the Ni-(S)-BPB-GLy complex involves the condensation of (S)-proline with benzylchloride to obtain (S)-N-Benzylproline (BP), followed by a reaction with 2-aminobenzophenone in the presence of SOCl2 to yield (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone (BPB) . The Ni(II) complexes are then prepared by reacting BPB with amino acids using KOH as a base and MeOH as a solvent, resulting in high yields of 90-91% . The complex's design is based on mechanistic considerations, with the thermodynamic conformational stability of the Ni(II)-complex contributing to high diastereoselectivity .

Molecular Structure Analysis

The molecular structure of the Ni-(S)-BPB-GLy complex is characterized by NMR and supported by X-ray structure and optical rotation data . The absolute configuration of the synthesized amino acids is determined through these methods, ensuring the production of enantiomerically pure compounds . The Ni(II) complex's structure is crucial for its catalytic activity and the resulting diastereoselectivity in the synthesis of amino acids .

Chemical Reactions Analysis

The Ni-(S)-BPB-GLy complex is primarily used in the synthesis of enantiomerically pure amino acids. The dialkylation of the Ni(II)-complex followed by hydrolysis allows for the production of these amino acids on a multi-gram scale . The complex's stability and reactivity are essential for the high diastereoselectivity observed in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the Ni-(S)-BPB-GLy complex are not explicitly detailed in the provided papers. However, the high yields and diastereoselectivities achieved in the synthesis of amino acids suggest that the complex has favorable properties for catalysis in organic synthesis . The use of NMR, X-ray structure, and optical rotation data for structural characterization indicates that the complex has well-defined physical properties that can be precisely determined .

科学的研究の応用

Enantioselective Synthesis

Ni-(S)-BPB-GLy and related complexes have been utilized in the enantioselective synthesis of amino acids. A study by Gu et al. (2004) demonstrated the use of a similar complex, Gly-Ni(II)-BPB, for the large-scale enantiomeric synthesis of ω-unsaturated amino acids. This process achieved high yields and diastereoselectivities, beneficial for large-scale preparations.

Material Science

In material science, Ni-(S)-BPB-GLy related complexes have been explored for their adsorption capabilities. Galli et al. (2010) researched Ni(bpb) materials for the adsorption of harmful organic vapors, demonstrating their utility in environmental applications.

Nanotechnology

The compound has potential applications in nanotechnology, particularly in creating nanostructures. Hanifehpour et al. (2017) used ultrasound to synthesize nanostructures of a two-nuclear discrete coordination compound involving a similar complex, showing its potential for advanced material synthesis.

Electrochemistry

In electrochemistry, the compound has been studied for its electrocatalytic activity. Ciszewski and Stępniak (2012) investigated Ni-(S)BPB-Gly for its electrocatalytic properties in the oxidation of methanol, providing insights into its potential applications in fuel cell technology or sensors.

Biomedical Research

Finally, in biomedical research, the interaction of Ni(II)-(S)-BPB-Gly with biological molecules like bovine serum albumin (BSA) has been studied. Shilajyan and Grigoryan (2020) explored this interaction, which can be crucial for understanding the drug delivery mechanisms and bioavailability of similar compounds.

特性

IUPAC Name |

[(2S)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZQCPMTUIIOMU-JIDHJSLPSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N3NiO3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ni-(S)-BPB-GLy | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)